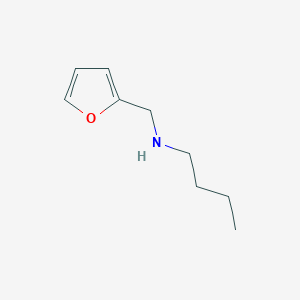
4-Chloro-3-methylbenzenesulfonyl chloride
描述
4-Chloro-3-methylbenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6Cl2O2S . It has a molecular weight of 225.09 g/mol . This compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-methylbenzenesulfonyl chloride is1S/C7H6Cl2O2S/c1-5-4-6 (12 (9,10)11)2-3-7 (5)8/h2-4H,1H3 . The canonical SMILES string is Cc1cc (ccc1Cl)S (=O) (=O)Cl . The compound has 2 hydrogen bond acceptors and 1 rotatable bond . Physical And Chemical Properties Analysis
4-Chloro-3-methylbenzenesulfonyl chloride has a density of 1.5±0.1 g/cm3, a boiling point of 297.5±28.0 °C at 760 mmHg, and a flash point of 133.7±24.0 °C . It has a topological polar surface area of 42.5 Ų . The compound has a molar refractivity of 49.9±0.4 cm3 .科学研究应用
4-Chloro-3-methylbenzenesulfonyl chloride is a type of organic building block . It’s often used in the field of proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions. In this context, 4-Chloro-3-methylbenzenesulfonyl chloride could be used in the synthesis of new compounds or as a reagent in various biochemical reactions.
安全和危害
4-Chloro-3-methylbenzenesulfonyl chloride is classified as a skin corrosive and skin sensitizer . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects . Safety precautions include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .
属性
IUPAC Name |
4-chloro-3-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPYREBDJIVOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277883 | |
| Record name | 4-chloro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylbenzenesulfonyl chloride | |
CAS RN |
6291-02-7 | |
| Record name | 6291-02-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4610 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-3-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Nitroimidazo[1,2-a]pyridine](/img/structure/B1296164.png)












